2,4,6-Trichlorobiphenyl

Description

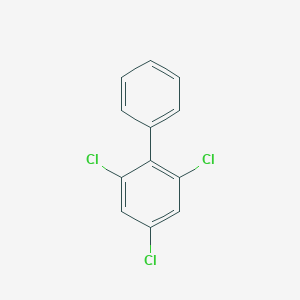

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLMVEWEYZFYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073482 | |

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35693-92-6 | |

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35693-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035693926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BYA65Q6C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Dynamics

Historical Sources and Release Pathways of Polychlorinated Biphenyls (PCBs)

From 1929 until their manufacture was banned in the U.S. in 1979, PCBs were produced for a wide array of industrial and commercial uses due to their desirable properties such as non-flammability, chemical stability, high boiling point, and electrical insulating capabilities. epa.govin.gov It is estimated that over 1.5 billion pounds of PCBs were manufactured in the United States alone. in.gov

PCBs were utilized in hundreds of industrial and commercial applications. epa.govresearchgate.net Their primary uses were as coolants and insulating fluids for electrical equipment like transformers and capacitors. epa.govsahealth.sa.gov.aunih.govaccustandard.com They were also employed in hydraulic systems, heat transfer equipment, and as lubricants. epa.govin.govnih.gov Beyond these "closed" systems, PCBs found extensive use in "open-ended applications," including as plasticizers in paints, plastics, and rubber products to provide flexibility. epa.govin.govresearchgate.net They were also added to caulking, sealing compounds, adhesives, inks, and carbonless copy paper. researchgate.netsahealth.sa.gov.aunih.govcccleanwater.org

Commercial PCBs were sold as mixtures of different congeners under various trade names. epa.govin.gov The most common trade name in the United States was Aroclor, produced by Monsanto. epa.govcdc.gov These mixtures are identified by a four-digit number, where the last two digits typically indicate the percentage of chlorine by weight; for example, Aroclor 1242 has an average chlorine content of 42%. cdc.gov Other trade names included Clophen (Germany), Fenclor (Italy), and Kanechlor (Japan). cdc.gov The specific congener 2,4,6-Trichlorobiphenyl has been identified as a component in some PCB formulations and is used in calibration solutions for analyzing Aroclors. accustandard.com

Table 1: Common Industrial Applications of PCBs

| Application Category | Specific Uses |

|---|---|

| Electrical Equipment | Transformers, capacitors, voltage regulators, switches, electromagnets. epa.gov |

| Heat Transfer & Hydraulics | Heat transfer fluids, hydraulic fluids. epa.govnih.gov |

| Plasticizers | Paints, plastics, rubber products, caulking. epa.govin.govresearchgate.net |

| Other Industrial Uses | Pigments, dyes, carbonless copy paper, adhesives, tapes, lubricants. epa.govnih.gov |

Due to their widespread use before the 1979 ban, PCBs persist as legacy contaminants in older buildings and equipment. epa.govtorhoermanlaw.com Structures built or remodeled between 1950 and 1980 are particularly likely to contain PCB-laden materials. cccleanwater.org Common sources in buildings include fluorescent light ballasts, caulking, sealants, plaster, adhesives, and paints. epa.govcccleanwater.orgtorhoermanlaw.com As these materials age, they can degrade and release PCBs into the surrounding environment, leading to contamination of indoor air and dust. torhoermanlaw.com

Similarly, old electrical equipment such as transformers and capacitors that were manufactured before the ban may still be in use or improperly stored, posing a risk of leaks and releases. epa.govin.govtorhoermanlaw.com These legacy sources are a significant contributor to ongoing environmental PCB contamination. torhoermanlaw.com

PCBs are released into the environment from several types of reservoirs. in.gov Poorly maintained hazardous waste sites and landfills containing PCB-laden products are major sources. epa.govfrontiersin.org Illegal or improper dumping of industrial wastes and consumer products containing PCBs also contributes to environmental release. epa.govin.gov

Once in landfills, PCBs can be released into the surrounding environment through leachate, where they can contaminate soil and groundwater. frontiersin.orgnih.gov The gases produced during the anaerobic decomposition of waste in landfills, such as methane, can also act as a carrier for PCBs, leading to atmospheric contamination. nih.gov Studies have shown that even decades-old landfills can act as a source for the release of PCBs, with lower-chlorinated congeners like trichlorobiphenyls being capable of migrating deeper into the soil profile. nih.govresearchgate.net Furthermore, incineration of waste can also lead to the atmospheric release of PCBs. frontiersin.org

Environmental Fate and Biotransformational Pathways

Microbial Biodegradation Pathways

Microbial activity is a crucial factor in the environmental breakdown of 2,4,6-trichlorobiphenyl. Generally, PCBs with three or fewer chlorine atoms, such as this compound, are degraded relatively quickly by microorganisms under aerobic conditions. nih.gov In contrast, more highly chlorinated congeners are more susceptible to degradation under anaerobic conditions through a process of reductive dechlorination. nih.gov The position of the chlorine atoms on the biphenyl (B1667301) rings significantly influences the rate and pathway of biodegradation.

Under aerobic conditions, bacteria possessing the biphenyl (bph) catabolic pathway can co-metabolize this compound. researchgate.net This pathway typically involves an initial attack by a biphenyl dioxygenase enzyme, which introduces hydroxyl groups onto the aromatic rings, leading to ring cleavage and eventual mineralization. researchgate.netuth.gr

The metabolism of this compound can vary significantly between different bacterial species. For instance, studies have shown that Alcaligenes sp. Y42 metabolizes this compound very slowly, leading to the formation of trichlorobenzoic acid through its primary oxidative route. In contrast, Acinetobacter sp. P6 metabolizes it into a trihydroxy compound by way of a dihydroxy intermediate, indicating a different metabolic handling of the compound. researchgate.net

Table 1: Aerobic Metabolism of this compound by Different Bacterial Strains

| Bacterial Strain | Metabolic Pathway/Products | Reference |

|---|---|---|

| Alcaligenes sp. Y42 | Slow metabolism to trichlorobenzoic acid | researchgate.net |

Under anaerobic conditions, the primary degradation mechanism for chlorinated biphenyls is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. epa.gov this compound often appears as an intermediate product in the sequential dechlorination of more highly chlorinated PCBs. For example, the dechlorination of 2,3,4,5,6-pentachlorobiphenyl (B96224) can proceed through the formation of 2,3,4,6-tetrachlorobiphenyl (B164873) and subsequently this compound. researchgate.netresearchgate.net

Mechanistic Investigations of Microbial Degradation

Anaerobic Reductive Dechlorination

Preferential Dechlorination from Meta- and Para-Positions

Extensive research has demonstrated that anaerobic microbial consortia preferentially remove chlorine atoms from the meta and para positions of the biphenyl rings. epa.govourniagarariver.ca This preferential removal is a key indicator of reductive dechlorination in contaminated sediments. The formation of this compound from 2,3,4,6-tetrachlorobiphenyl is a direct result of the removal of the meta-position chlorine (at C3). asm.org Similarly, the pathway from 2,3,4,5,6-pentachlorobiphenyl to this compound involves the removal of two meta chlorines. researchgate.net

Ortho-Dechlorination Activities

While meta and para dechlorination are more common, the removal of ortho-substituted chlorines is critical for the complete detoxification of PCBs. epa.gov The dechlorination of this compound itself involves the removal of either an ortho or a para chlorine. Anaerobic microbial consortia have been shown to dechlorinate this compound to 2,4-dichlorobiphenyl (B164877), a step that requires the removal of an ortho-chlorine. researchgate.net

The specific dechlorination pathway can be influenced by environmental factors such as temperature. In sediments from Woods Pond, Massachusetts, the dechlorination of this compound showed distinct temperature dependencies. At 15°C, ortho dechlorination to 2,6-dichlorobiphenyl (B22184) was the dominant pathway, whereas at 20°C, para dechlorination to 2,4-dichlorobiphenyl was favored. asm.org This indicates that different microbial populations with specific dechlorination capabilities are active at different temperatures. asm.org

Table 2: Temperature-Dependent Dechlorination Pathways of this compound in Woods Pond Sediment

| Temperature | Dominant Dechlorination Pathway | Product | Reference |

|---|---|---|---|

| 15°C | ortho dechlorination | 2,6-Dichlorobiphenyl | asm.org |

Influence of Chlorine Substitution Patterns on Biodegradability

The biodegradability of polychlorinated biphenyls (PCBs), including this compound, is intricately linked to the number and position of chlorine atoms on the biphenyl structure. asm.orgresearchgate.netnih.gov

A general principle in PCB biodegradation is that the rate of degradation decreases as the number of chlorine substituents increases. asm.orgresearchgate.netnih.gov PCB isomers with more than four chlorine atoms are notably less susceptible to breakdown by aerobic microorganisms. asm.orgresearchgate.netnih.gov This is partly due to the increased chemical stability and hydrophobicity conferred by a higher degree of chlorination. While monochlorinated biphenyls are often quite biodegradable, congeners with three or more chlorines on each ring tend to be more persistent.

The position of chlorine atoms, particularly in the ortho positions (carbons 2, 2', 6, and 6'), plays a critical role in determining the biodegradability of PCBs. asm.orgresearchgate.netnih.gov The presence of chlorine atoms in the ortho positions can cause steric hindrance, which obstructs the enzymatic attack by bacterial dioxygenases, a key step in aerobic degradation pathways. Specifically, PCBs with two chlorine atoms in the ortho position of a single ring (e.g., 2,6-dichloro-substitution) or on both rings (e.g., 2,2'-dichloro-substitution) exhibit significant resistance to degradation. asm.orgresearchgate.netnih.gov In the case of this compound, the two ortho-chlorines on one ring contribute to its recalcitrance. asm.orgresearchgate.netasm.org

Research indicates that PCBs with all their chlorine atoms on a single phenyl ring are generally degraded more rapidly than congeners with the same number of chlorines distributed across both rings. asm.orgresearchgate.netnih.gov This is because the unchlorinated or less-chlorinated ring is more susceptible to oxidative attack by microbial enzymes. asm.orgresearchgate.netnih.gov For this compound, all three chlorine atoms are located on one ring, which, according to this principle, might suggest a higher potential for degradation compared to a trichlorobiphenyl with chlorines on both rings. However, the specific substitution pattern, including the influential ortho-chlorines, ultimately dictates its metabolic fate. asm.orgresearchgate.netasm.org

Role of Ortho-Substitution

Characterization of Microbial Consortia and Specific Organisms

The biodegradation of this compound is carried out by specific microorganisms capable of utilizing PCBs as a carbon source or co-metabolizing them in the presence of other growth substrates. asm.orgresearchgate.netasm.org Two bacterial genera, Alcaligenes and Acinetobacter, have been notably studied for their ability to degrade various PCB congeners. asm.orgresearchgate.netasm.org

Strains of Alcaligenes, such as Alcaligenes sp. Y42, have demonstrated the ability to metabolize a range of PCB isomers. asm.orgasm.org However, the degradation of this compound by this species is observed to be very slow. asm.org The metabolic pathway in Alcaligenes sp. Y42 involves the oxidation of this compound to trichlorobenzoic acid. asm.org

Data Tables

Table 1: Microbial Degradation of this compound

| Organism | Metabolic Pathway | Key Metabolites | Degradation Rate | Reference |

| Alcaligenes sp. Y42 | Oxidative route | Trichlorobenzoic acid | Very slow | asm.org |

| Acinetobacter sp. P6 | Oxidative route | Dihydroxy compound, Trihydroxy compound | - | asm.org |

Table 2: Influence of Chlorine Substitution on PCB Biodegradability

| Chlorine Substitution Feature | Impact on Biodegradability | Reference |

| Increasing number of chlorines | Decreased degradation rate | asm.orgresearchgate.netnih.gov |

| Ortho-substitution (e.g., 2,6- or 2,2'-) | Striking resistance to degradation | asm.orgresearchgate.netnih.gov |

| All chlorines on a single ring | Generally faster degradation | asm.orgresearchgate.netnih.gov |

Dehalococcoides Strains

Dehalococcoides are a genus of bacteria known for their unique ability to use halogenated organic compounds for respiration, a process termed organohalide respiration. wikipedia.org These bacteria are key players in the anaerobic reductive dechlorination of highly chlorinated compounds.

Research has shown that Dehalococcoides ethenogenes strain 195 is capable of dechlorinating higher chlorinated PCBs. acs.orgepa.govnih.gov Specifically, this strain can transform 2,3,4,5,6-pentachlorobiphenyl into less chlorinated congeners, with this compound being identified as one of the dechlorination end products. acs.orgnih.gov This finding is significant as it demonstrates a pathway through which more complex PCBs are converted to 2,4,6-TCB in anaerobic environments. While this positions Dehalococcoides as a crucial initial dechlorinator of higher PCBs, the extent to which these strains can further degrade 2,4,6-TCB is an area of ongoing investigation.

Nostoc PD-2 (Cyanobacterium)

Nostoc PD-2, a cyanobacterium isolated from PCB-contaminated paddy soils, has been shown to biodegrade this compound. researchgate.net The degradation process is linked to the expression of specific genes, namely dioxygenase and cytochrome b6f complex Fe-S protein genes. researchgate.net The expression of these genes, and consequently the dechlorination efficiency, is influenced by environmental conditions such as the available nitrogen and carbon sources. researchgate.net For instance, the use of sodium carbonate as a carbon source has been found to promote the efficiency of PCB dechlorination by Nostoc PD-2. researchgate.net

Burkholderia xenovorans LB400

Burkholderia xenovorans LB400 is a well-characterized aerobic bacterium known for its broad PCB-degrading capabilities. nih.govdsmz.de This strain utilizes the biphenyl pathway to co-metabolize PCBs. epa.gov However, studies on the direct degradation of 2,4,6-TCB by B. xenovorans LB400 have shown limited success under certain conditions. When grown with succinate (B1194679) as a carbon source, no significant degradation of 2,4,6-TCB was observed. nih.gov Similarly, in the presence of biphenyl, the transformation of 2,4,6-TCB was also not significant after 96 hours of incubation. nih.gov

Despite the low degradation of the parent compound, B. xenovorans LB400 was capable of transforming hydroxylated derivatives of 2,4,6-TCB. nih.gov This suggests that the initial hydroxylation of the biphenyl ring is a critical and potentially rate-limiting step for the degradation of this specific congener by LB400.

Table 1: Transformation of this compound and its hydroxylated derivatives by Burkholderia xenovorans LB400 after 96 hours.

| Compound | Initial Concentration (mg L⁻¹) | % Transformation (with Succinate) | % Transformation (with Biphenyl) |

|---|---|---|---|

| 2,4,6-TCB | 5 | Not Significant | Not Significant |

| 2'-OH-2,4,6-TCB | 5 | Data not available | Data not available |

| 3'-OH-2,4,6-TCB | 5 | Data not available | Data not available |

| 4'-OH-2,4,6-TCB | 5 | Data not available | Data not available |

Data derived from Tehrani et al., 2013. nih.gov

Hydrogenophaga sp. strain IA3-A

Hydrogenophaga sp. strain IA3-A is a psychrotolerant bacterium capable of cometabolically degrading di- and trichlorinated PCB isomers at low temperatures. researchgate.net This strain has been shown to degrade components of the commercial PCB mixture Aroclor 1248 at 5°C. researchgate.net While specific degradation data for this compound by this strain is not explicitly detailed in the available literature, its demonstrated ability to degrade trichlorinated isomers suggests a potential role in the attenuation of 2,4,6-TCB in colder environments. researchgate.net

Pseudomonas stutzeri

Pseudomonas stutzeri is another bacterial species implicated in the biodegradation of PCBs. Studies have investigated the effect of terpenes, such as carvone (B1668592) and limonene, as potential inducers of the PCB degradative pathway in this bacterium. sci-hub.boxnih.gov In the presence of xylose as a carbon source, the addition of carvone was found to enhance the degradation of several PCB congeners from the commercial mixture DELOR 103. sci-hub.box Notably, some trichlorobiphenyls that were not degraded in the absence of carvone were degraded in its presence. sci-hub.box While the specific degradation of this compound was not singled out, the enhanced degradation of trichlorobiphenyls in general points to the potential for induced metabolic activity towards this congener in Pseudomonas stutzeri. sci-hub.box

Environmental Factors Affecting Biodegradation

The efficiency of microbial degradation of this compound is not solely dependent on the genetic potential of the microorganisms but is also significantly modulated by various environmental factors.

Nitrogen and Carbon Source Influence

The availability and type of nitrogen and carbon sources in the environment can have a profound impact on the biodegradation of PCBs. A study on Nostoc PD-2 demonstrated that the choice of these essential nutrients influences the expression of genes involved in the dechlorination of this compound. researchgate.net

Specifically, the presence of sodium nitrate (B79036) as a nitrogen source led to a significant up-regulation of dioxygenase and cytochrome b6f complex Fe-S protein genes compared to a nitrogen-free medium. researchgate.net The up-regulation of the dioxygenase gene was particularly pronounced in the presence of this compound. researchgate.net Furthermore, the use of sodium carbonate as a carbon source also resulted in an up-regulation of these genes, promoting the efficiency of PCB dechlorination. researchgate.net These findings highlight that nutrient availability can be a key controlling factor in the bioremediation of this compound. researchgate.net

Table 2: Influence of Nitrogen and Carbon Source on Gene Expression in Nostoc PD-2 during this compound Degradation

| Condition | Gene | Fold Up-regulation (vs. Control) |

|---|---|---|

| Sodium Nitrate | Dioxygenase | 5.7 |

| Sodium Nitrate | Fe-S Protein | 1.7 |

| Sodium Carbonate | Dioxygenase | 2.2 (maximum) |

| Sodium Carbonate | Fe-S Protein | 3.4 (maximum) |

Data derived from a study on Nostoc PD-2. researchgate.net

Identification of Biodegradation Intermediates

The biodegradation of this compound proceeds through several intermediate compounds as microorganisms break down the parent molecule.

Dihydrodiols and Dihydroxy Compounds

A common initial step in the aerobic degradation of PCBs is the introduction of two hydroxyl groups onto one of the biphenyl rings by a dioxygenase enzyme, forming a cis-dihydrodiol. uth.grasm.org This dihydrodiol is then typically dehydrogenated to a dihydroxy compound. uth.grasm.org For this compound, metabolism by the bacterium Acinetobacter sp. P6 has been shown to produce a dihydroxy compound. asm.org In another study, the metabolism of various PCBs, including trichlorobiphenyls, by Alcaligenes sp. Y42 and Acinetobacter sp. P6 was found to proceed through 2',3'-dihydro-2',3'-diol compounds and the corresponding 2',3'-dihydroxy compounds. asm.org Research on the biodegradation of low chlorinated biphenyls has led to the identification of dihydrodihydroxytrichloro- and tetrahydrodihydroxytrichlorobiphenyl as silylderivatives. nih.gov

Meta-Cleavage Products

Following the formation of dihydroxy compounds, the aromatic ring is typically cleaved through a meta-cleavage pathway by a dioxygenase enzyme. uth.gr This results in the formation of a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. asm.org In the case of this compound metabolism by Alcaligenes sp. Y42, a meta-cleavage compound was identified as an intermediate. asm.org This meta-cleavage product can then be further hydrolyzed to a chlorobenzoic acid. uth.gr

Biotic Metabolism in Ecological Systems

Primary Metabolite Formation by Hepatic Mixed-Function Oxidases

In vertebrates, the primary metabolism of PCBs is carried out by the hepatic mixed-function oxidase (MFO) system, which involves cytochrome P-450 enzymes. nih.govnih.gov This system hydroxylates the PCB molecule, increasing its polarity and facilitating its excretion. nih.gov The position of hydroxylation is influenced by the chlorine substitution pattern on the biphenyl rings. Generally, hydroxylation is favored at the para-position of the less chlorinated ring. iwc.int These hydroxylated metabolites are the major products formed both in laboratory studies with liver microsomes and in living animals. iwc.int For this compound, studies in rats have identified hydroxylated metabolites. iarc.fr

Species-Specific Metabolic Capacities (e.g., fish, birds, mammals)

The ability to metabolize PCBs, including this compound, varies significantly among different species of fish, birds, and mammals. These differences are largely due to variations in the activity and specificity of their cytochrome P450 enzyme systems. iwc.intdffe.gov.za

For instance, cetaceans (whales and dolphins) appear to have a limited capacity for metabolizing certain PCB congeners compared to other marine mammals like seals and polar bears. This is reflected in the congener patterns observed in their tissues. iwc.int In fish, cytochrome P450 1A1 (CYP1A1) is induced by exposure to certain PCBs and plays a role in their metabolism. iwc.int

Birds also exhibit species-specific differences in PCB metabolism. The metabolic potential of different PCB congeners in birds is related to the presence of vicinal hydrogen atoms at specific positions on the biphenyl rings, which allows for enzymatic attack. dffe.gov.za Hydroxylated PCB metabolites have been found to be retained in the blood of mammals, fish, and birds due to their binding to the protein transthyretin. tandfonline.com The relative amounts of different hydroxylated PCB congeners can vary between species, even with similar exposure patterns, due to these differences in metabolic and pharmacokinetic processes. tandfonline.com

Formation of Hydroxylated and Sulfur-Containing Metabolites

The biotransformation of this compound primarily involves oxidation, leading to the formation of hydroxylated derivatives. nih.gov These reactions are often mediated by cytochrome P450 (CYP) enzymes. tandfonline.com While the formation of sulfur-containing metabolites is a known pathway for many polychlorinated biphenyls (PCBs), involving the mercapturic acid pathway, specific research detailing this process for this compound is less documented. nih.govnih.gov This pathway generally involves the conjugation of the PCB with glutathione, which is then further metabolized to form methylsulfonyl-PCBs (MeSO2-PCBs). tandfonline.comnih.gov These MeSO2-PCBs can be persistent and accumulate in specific tissues. tandfonline.com

4-Hydroxy-2',4',6'-Trichlorobiphenyl (B1195072)

A notable metabolite of this compound is 4-Hydroxy-2',4',6'-Trichlorobiphenyl. Research has shown that this hydroxylated derivative exhibits biological activity. For instance, studies have demonstrated that 4-hydroxy-2',4',6'-trichlorobiphenyl can bind to estrogen receptors. In a study involving rainbow trout, this binding was associated with an increased production of vitellogenin, a protein related to egg yolk formation, highlighting its estrogenic potential.

3-Hydroxy-PCB-30 and 4-Hydroxy-PCB-30 as Primary Metabolites

Computational and experimental studies have elucidated the metabolic transformation of this compound (PCB 30) by specific cytochrome P450 enzymes, namely CYP3A4 and CYP2D6. tandfonline.com These studies confirmed that hydroxylation is a key metabolic step.

Gas chromatography-mass spectrometry experiments have identified the primary and secondary metabolites formed through the action of these enzymes. The findings indicate that 4-Hydroxy-PCB-30 is the primary metabolite, while 3-Hydroxy-PCB-30 is formed as a secondary metabolite. tandfonline.com Cell-based bioassays have further confirmed that these hydroxylated metabolites are more estrogenic than the parent compound, PCB 30. tandfonline.com

Table 1: Primary and Secondary Hydroxylated Metabolites of this compound (PCB 30)

| Parent Compound | Metabolite | Classification | Enzyme(s) Involved |

| This compound (PCB 30) | 4-Hydroxy-PCB-30 | Primary | CYP3A4, CYP2D6 |

| This compound (PCB 30) | 3-Hydroxy-PCB-30 | Secondary | CYP3A4, CYP2D6 |

Dechlorination as a Metabolic Process

Dechlorination is a significant metabolic process that affects the environmental fate of polychlorinated biphenyls. In anaerobic environments, microbial consortia can remove chlorine atoms from the biphenyl structure. acs.org This process, known as reductive dechlorination, can lead to the formation of less chlorinated congeners.

Research on an anaerobic microbial consortium demonstrated the dechlorination of more highly chlorinated biphenyls, resulting in the formation of this compound. For example, 2,3,4,5,6-pentachlorobiphenyl was shown to be dechlorinated to 2,3,4,6-tetrachlorobiphenyl, which was then further dechlorinated to this compound. acs.org This process can continue, with this compound being dechlorinated to 2,4-dichlorobiphenyl. acs.org One study observed that approximately 85% of this compound was dechlorinated to 2,4-dichlorobiphenyl over a 20-week period. This sequential removal of chlorine atoms from the ortho, meta, and para positions is a key pathway in the environmental breakdown of PCBs. acs.org

Table 2: Dechlorination Pathway Involving this compound

| Starting Compound | Dechlorination Product | Further Dechlorination Product | Final Product Example |

| 2,3,4,5,6-Pentachlorobiphenyl | 2,3,4,6-Tetrachlorobiphenyl | This compound | 2,4-Dichlorobiphenyl |

Ecological Bioaccumulation and Trophic Transfer

Mechanisms of Bioaccumulation

2,4,6-Trichlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) family, enters aquatic ecosystems and is assimilated by organisms through various pathways. Due to its hydrophobic nature, it has a low solubility in water and a high affinity for lipids, causing it to partition from the water column into the fatty tissues of aquatic organisms. clu-in.org This process, known as bioconcentration, is a primary mechanism of uptake for organisms like phytoplankton directly from the water.

The compound is also readily absorbed from the gastrointestinal tract of animals that consume contaminated food. who.int This dietary uptake is a significant route of exposure, especially for organisms at higher trophic levels. Once absorbed, this compound is distributed throughout the body and accumulates in lipid-rich tissues such as adipose tissue and the liver. who.intt3db.ca It can also cross the placenta and is excreted in milk, leading to accumulation in fetuses and infants. who.int

Factors Influencing Bioaccumulation and Biomagnification

Several interconnected factors determine the extent to which this compound accumulates in individual organisms and magnifies in concentration as it moves up the food web.

Trophic Level Dynamics and Food Web Transfer

The position of an organism in the food web is a critical determinant of its this compound burden. As lower-level organisms containing the compound are consumed by those at higher trophic levels, the concentration of the toxin becomes increasingly magnified. This process, known as biomagnification, leads to significantly higher concentrations in top predators compared to the surrounding environment. nih.gov

For instance, in aquatic food webs, phytoplankton assimilate the compound from the water. These are then consumed by primary consumers like zooplankton and benthic invertebrates, which in turn are eaten by fish. Predatory fish and marine mammals at the top of the food chain can accumulate concentrations thousands of times higher than those in the water. researchgate.net Studies have shown that food chain accumulation is a particularly important uptake route when environmental concentrations are low. nih.gov The specific diet of an organism can also influence its contaminant load; for example, individuals that incorporate higher-trophic-level prey into their diet exhibit elevated PCB concentrations.

Organismal Metabolic Rates and Biotransformation

The ability of an organism to metabolize and excrete this compound plays a crucial role in its bioaccumulation potential. Metabolism of PCBs is generally a slow process, contributing to their persistence in biological systems. who.intt3db.ca The primary metabolic pathway involves the cytochrome P450 monooxygenase system, which hydroxylates the PCB molecule to create more polar metabolites that can be more easily excreted. t3db.cawikipedia.org

However, the rate of biotransformation varies significantly among different species and is influenced by the specific chlorine substitution pattern of the PCB congener. researchgate.net Some organisms may have a higher capacity for metabolizing certain PCBs than others. For example, some studies suggest that differences in accumulation between species cannot always be explained by metabolic rates alone. nih.gov The formation of hydroxylated metabolites, such as 4'-OH-2,4,6-trichlorobiphenyl, is a key step in detoxification, but these metabolites can also have their own biological activities. iwc.int

Partitioning Coefficients (Log KOW) and Lipophilicity

The octanol-water partition coefficient (log KOW) is a key physicochemical property that predicts the bioaccumulation potential of a chemical. ijates.com It quantifies a compound's hydrophobicity, or its tendency to partition into fatty, non-polar environments (like organismal lipids) rather than water. ijates.comeurjchem.com this compound has a high log KOW value, indicating its strong lipophilicity and, consequently, a high potential for bioaccumulation in the fatty tissues of organisms. researchgate.netportlandpress.com

A higher log KOW value generally correlates with increased bioaccumulation. clu-in.org For PCBs, log KOW values typically range from 5 to 7. researchgate.net The log KOW for this compound has been reported to be approximately 5.7. nih.gov This high lipophilicity is a primary driver for its partitioning into biota from the surrounding environment.

Table 1: Log KOW Values for Selected Trichlorobiphenyls

| Compound Name | Log KOW |

|---|---|

| This compound | 5.470 portlandpress.com |

| 2,4',5-Trichlorobiphenyl | 5.759 portlandpress.com |

| 2,4',6-Trichlorobiphenyl | 5.429 portlandpress.com |

| 2,3',4'-Trichlorobiphenyl | 5.854 portlandpress.com |

Influence of Sediment (fTOC, fSoot) and Organism (fLipid) Properties

The characteristics of both the surrounding environment and the organism itself significantly affect the bioavailability and accumulation of this compound. In aquatic systems, the compound readily adsorbs to organic matter in soils and sediments due to its hydrophobicity. who.int The fraction of total organic carbon (fTOC) in sediment is a key factor, with higher fTOC leading to stronger sorption and potentially lower bioavailability in the water column. clu-in.orgnih.gov

Black carbon, or soot, in sediment also has a very high sorption capacity for PCBs, further influencing their partitioning and availability. gnest.orgoup.comhudsonriver.org The presence of soot can lead to much stronger binding than organic matter alone, reducing the freely dissolved concentrations of PCBs in porewater. nih.govmit.edu

The lipid content (fLipid) of an organism is another critical factor. Since this compound is highly lipophilic, organisms with a higher percentage of body fat will accumulate higher concentrations of the compound. nih.gov This is why PCB concentrations are often reported on a lipid-weight basis to allow for more accurate comparisons between different individuals and species. d-nb.info

Impact of Chlorine Substitution Pattern on Accumulation

The number and position of chlorine atoms on the biphenyl rings profoundly influence the bioaccumulation of PCB congeners. wikipedia.orgepa.gov Generally, as the degree of chlorination increases, the resistance to metabolic degradation also increases, leading to greater persistence and accumulation. researchgate.netnih.gov PCBs with three or more chlorine atoms are typically quite persistent and highly lipophilic.

The specific substitution pattern also affects metabolism. PCBs that have adjacent non-chlorinated carbon atoms are more susceptible to metabolism by cytochrome P450 enzymes. epa.gov Conversely, congeners with chlorine atoms in the ortho positions (2, 2', 6, 6') often show poor degradability. researchgate.netnih.gov For this compound, the presence of two ortho-chlorines (at positions 2 and 6) suggests a lower susceptibility to degradation compared to other trichlorobiphenyl isomers. researchgate.netnih.gov This structural feature contributes to its persistence and bioaccumulation potential. wur.nl

Ecological Modeling of Bioaccumulation

Ecological models are essential tools for predicting the concentration of this compound in various organisms based on its concentrations in the surrounding environment, such as sediment and water. These models are founded on the principles of chemical partitioning and equilibrium.

The sediment-water partitioning coefficient (K_p) describes the equilibrium distribution of a chemical between sediment and the water column. For hydrophobic compounds like this compound, K_p is a critical parameter as sediments can act as a significant reservoir for this contaminant.

Models for K_p often consider the organic carbon content of the sediment, as this is a primary sorbent for nonpolar organic chemicals. A study on the Hudson River developed a K_p model for various PCB congeners, including this compound. hudsonriver.org This model relates the partitioning to sediment, organism, and chemical properties. hudsonriver.org The log K_p values for less chlorinated PCBs were found to be relatively constant at approximately 5, while those for more chlorinated PCBs increased with the log of the octanol-water partition coefficient (log K_ow). hudsonriver.org

Research on sediments enriched with black carbon has shown that a simple model using the product of the organic carbon fraction and the octanol-water partition coefficient can effectively predict measured K_p values. nih.gov In one study, a strong correlation (R² = 0.86) was observed between measured sediment pore water distribution coefficients and log K_ow for 93 PCB congeners. nih.gov

Table 1: Parameters in Sediment-Water Partitioning (K_p) Models for this compound

| Parameter | Description | Relevance to this compound |

| K_p | Sediment-Water Partition Coefficient | Describes the distribution of this compound between sediment and water. |

| log K_ow | Octanol-Water Partition Coefficient | A measure of the chemical's hydrophobicity, which influences its tendency to sorb to organic matter in sediment. The log K_ow for this compound is 5.7. nih.gov |

| f_oc | Fraction of Organic Carbon in Sediment | The primary phase in sediment to which this compound partitions. |

| f_bc | Fraction of Black Carbon in Sediment | A strong sorbent that can significantly influence the partitioning of PCBs, although some models found it less critical for certain sediments. nih.gov |

This table summarizes key parameters used in models to predict how this compound is distributed between sediment and the surrounding water.

The Bioaccumulation Factor (BAF) quantifies the accumulation of a chemical in an organism from the surrounding water. It is a key indicator of a substance's potential to concentrate in aquatic life. For this compound, its lipophilic nature (high log K_ow) suggests a high potential for bioaccumulation.

Models for BAF often normalize the chemical concentration in the organism to its lipid content, as lipids are the primary storage site for hydrophobic compounds. A study on the Hudson River developed a BAF model for PCB congeners, demonstrating a close correspondence between observed and calculated BAFs. hudsonriver.org The model incorporated a global fit for 20 sediment samples, and the standard deviation of the residuals indicated that 66% of the calculated BAF values were within a factor of 2 of the observed values. hudsonriver.org

In a study of the Lagos Lagoon, the bioaccumulation factor (BAF) for 2,4,4'-trichlorobiphenyl (B50444) in fish during the rainy season was found to be 4.0075 x 10⁻⁵. bioline.org.br

Table 2: Bioaccumulation Factor (BAF) Related Data for Trichlorobiphenyls

| Location/Study | Organism | Compound | BAF Value | Season |

| Lagos Lagoon bioline.org.br | Sarotherodon melanotheron | 2,4,4'-Trichlorobiphenyl | 4.0075 x 10⁻⁵ | Rainy |

This table presents Bioaccumulation Factor (BAF) data for a trichlorobiphenyl congener from a specific study, illustrating the compound's accumulation in aquatic life.

The Biota-Sediment Accumulation Factor (BSAF) relates the concentration of a contaminant in an organism to its concentration in the sediment, providing a measure of the bioavailability of sediment-associated contaminants. It is often normalized to the lipid content of the organism and the organic carbon content of the sediment.

Theoretically, for nonpolar organic compounds, the BSAF should be a constant value around 1.7, assuming equilibrium partitioning between sediment organic carbon and organismal lipids. bac-lac.gc.ca However, studies have shown that BSAFs for PCBs can vary significantly. hudsonriver.org

For instance, research on various river systems has investigated the relationship between BSAF and sediment concentrations for multiple PCB congeners. oup.com In a study of the Lagos Lagoon, BSAF values for 2,4,4'-trichlorobiphenyl in fish ranged from 1.09 to 1.51 during the rainy season and from 0.48 to 14.15 during the dry season, suggesting greater bioavailability from sediments than from water. bioline.org.br This seasonal variation highlights the dynamic nature of bioaccumulation processes.

Table 3: Biota-Sediment Accumulation Factor (BSAF) Data for a Trichlorobiphenyl Congener

| Location | Organism | Compound | BSAF Range (Rainy Season) | BSAF Range (Dry Season) |

| Lagos Lagoon bioline.org.br | Sarotherodon melanotheron | 2,4,4'-Trichlorobiphenyl | 1.09 - 1.51 | 0.48 - 14.15 |

This table shows the Biota-Sediment Accumulation Factor (BSAF) for a trichlorobiphenyl congener, indicating its transfer from sediment to fish under different seasonal conditions.

While equilibrium partitioning models are useful, dynamic models that incorporate advection (transport with the flow of water) and dispersion (spreading of contaminants) provide a more comprehensive picture of contaminant fate and transport in aquatic systems. These models can simulate the movement and bioaccumulation of substances like this compound over time and space.

A combined advective-dispersive dynamic model can be used to assess the long-term pollution potential of persistent organic pollutants (POPs) like PCBs. bch.ro Such models can include terms for phase-exchange between water and sediment, bioaccumulation in biota, biodegradation, and evaporation. bch.ro They are particularly valuable for simulating scenarios such as accidental releases from wastewater treatment plants and understanding how low-level but frequent discharges can lead to significant long-term contamination due to the "moving pollution front" effect. bch.ro These models demonstrate that the high mobility and persistence of PCBs in the aquatic environment can turn repeated small releases into a serious pollution problem. bch.ro

Advanced Analytical Methodologies for Environmental Assessment

Chromatographic and Spectrometric Techniques for Detection and Quantification

The separation, positive identification, and precise measurement of 2,4,6-trichlorobiphenyl and its derivatives from complex environmental samples are accomplished using state-of-the-art analytical instruments.

Gas chromatography-mass spectrometry (GC-MS) stands as a principal and robust method for the analysis of this compound. nih.govnerc.ac.uk This technique synergistically combines the high-resolution separation power of gas chromatography with the specific and sensitive detection capabilities of mass spectrometry. thermofisher.com In the GC process, a sample is volatilized and passed through a capillary column, which separates individual compounds based on their boiling points and affinities for the column's stationary phase. Upon eluting from the column, these separated compounds are introduced into the mass spectrometer, where they undergo ionization and fragmentation. The resultant mass spectrum for each compound is a distinct chemical fingerprint, enabling its definitive identification and quantification. nih.gov

For the analysis of polychlorinated biphenyls (PCBs) such as this compound, specialized capillary columns, for instance, those with a 5% phenyl methylpolysiloxane stationary phase, are frequently utilized. nist.gov To achieve heightened sensitivity and selectivity, the mass spectrometer is commonly operated in selected ion monitoring (SIM) mode, which focuses on detecting only the specific ions characteristic of the target analytes. epa.gov

For particularly intricate sample matrices and when superior resolution is paramount, comprehensive two-dimensional gas chromatography coupled with triple quadrupole mass spectrometry (GC×GC-MS/MS) provides an elevated level of analytical capability. gcms.cz This advanced technique employs two distinct GC columns with different separation mechanisms, resulting in a significantly enhanced peak capacity and the effective separation of co-eluting compounds that could otherwise interfere with the analysis in a single-column GC system. chromatographytoday.comlcms.cz The effluent from the primary column is systematically trapped and then released in pulses onto a second, shorter column for swift separation.

The integration of GC×GC with a triple quadrupole mass spectrometer (MS/MS) further amplifies selectivity and sensitivity. gcms.cz In the MS/MS process, a specific precursor ion of the analyte of interest is isolated in the first quadrupole, fragmented in the collision cell (the second quadrupole), and then specific product ions are monitored in the third quadrupole. This operational mode, known as multiple reaction monitoring (MRM), drastically minimizes background interference and facilitates the precise quantification of this compound at trace levels, even within challenging sample compositions. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Quantification of Parent Compound in Environmental Matrices (e.g., water, soil, sediments, biological tissues)

The accurate quantification of this compound across various environmental matrices necessitates effective extraction and purification protocols preceding instrumental analysis. The selection of an appropriate method is contingent upon the specific characteristics of the sample matrix.

Water: For aqueous samples, solid-phase extraction (SPE) is a widely adopted technique for the isolation of this compound. cdc.gov The water sample is percolated through a cartridge containing a solid sorbent material that effectively retains the analyte, which is subsequently eluted using a minimal volume of an organic solvent. oaepublish.com

Soil and Sediments: Soxhlet extraction or pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), are the methods of choice for solid samples. oaepublish.comlcms.cz These techniques employ organic solvents at increased temperatures and pressures to ensure the efficient extraction of the target compound from the solid matrix. epa.gov

Biological Tissues: The extraction of this compound from biological tissues presents greater complexity due to the presence of high lipid content. cdc.gov The procedure typically involves the homogenization of the tissue, followed by extraction with organic solvents and a subsequent lipid-removal step, which may include techniques such as gel permeation chromatography (GPC) or dedicated solid-phase extraction. epa.govlcms.cz

Following the initial extraction, a cleanup stage is generally required to eliminate interfering substances. ekb.eg This may involve the use of adsorption chromatography with materials like silica (B1680970) gel or Florisil. epa.govcdc.gov To ensure the accuracy of quantification, isotopically labeled internal standards are frequently introduced into the sample prior to extraction to account for any potential losses during sample preparation and analysis. epa.gov

Table 1: Common Techniques for the Analysis of this compound in Environmental Matrices

| Matrix | Extraction Technique | Cleanup Technique | Analytical Method |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) cdc.govoaepublish.com | Not always required | GC-MS, GC×GC-MS/MS |

| Soil/Sediments | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) epa.govoaepublish.comlcms.cz | Adsorption Chromatography (e.g., Silica Gel, Florisil) epa.govcdc.gov | GC-MS, GC×GC-MS/MS |

| Biological Tissues | Homogenization and Solvent Extraction cdc.gov | Gel Permeation Chromatography (GPC), Adsorption Chromatography epa.govlcms.cz | GC-MS, GC×GC-MS/MS |

Analysis of Metabolites

The analysis of the metabolic products of this compound is essential for elucidating its biotransformation pathways and assessing its potential toxicological implications. These metabolites are generally more polar than the original compound and may necessitate distinct analytical strategies. nih.gov

Hydroxylated PCBs (OH-PCBs) and their subsequent methylation products, methoxylated PCBs (MeO-PCBs), represent significant classes of this compound metabolites. nih.govtargetanalysis.gr The analysis of these polar compounds often requires a derivatization step to enhance their volatility for GC-MS analysis. nist.gov A frequently used derivatizing agent is diazomethane (B1218177), which effectively converts the hydroxyl group into a methoxy (B1213986) group.

The separation and identification of the various OH-PCB isomers can be a complex task. High-resolution capillary columns are essential to resolve the different positional isomers. The mass spectra of the derivatized metabolites are then utilized for their conclusive identification and quantification.

Sulfur-containing metabolites, such as methylsulfonyl-PCBs (MeSO2-PCBs), constitute another important category of this compound metabolites. nih.gov These metabolites are synthesized via the mercapturic acid pathway. Their analysis typically encompasses extraction from biological specimens, a cleanup procedure to eliminate interfering compounds, and subsequent analysis by GC-MS. The presence of the methylsulfonyl group imparts distinctive fragmentation patterns in the mass spectrometer, which facilitates their identification.

Table 2: Major Classes of this compound Metabolites and Analytical Considerations

| Metabolite Class | Abbreviation | Analytical Consideration |

|---|---|---|

| Hydroxylated Polychlorinated Biphenyls | OH-PCBs | Often require derivatization for GC-MS analysis. nist.gov |

| Methoxylated Polychlorinated Biphenyls | MeO-PCBs | Can be analyzed directly by GC-MS. |

| Methylsulfonyl Polychlorinated Biphenyls | MeSO2-PCBs | Analyzed by GC-MS, with characteristic fragmentation patterns. |

Derivatization Strategies for Enhanced Analysis (e.g., diazomethane for MeO-PCBs)

The analysis of hydroxylated metabolites of this compound, such as hydroxy-PCBs (OH-PCBs), often presents analytical challenges. Direct analysis of these polar compounds by gas chromatography (GC) can lead to poor chromatographic performance, including tailing peaks and non-reproducible peak areas, due to the interaction of the polar hydroxyl group with active sites in the injector and column. mdpi.com To mitigate these issues and improve analytical sensitivity and accuracy, derivatization is a crucial pre-analytical step. This process chemically modifies the hydroxyl group, rendering the metabolite more volatile and thermally stable, and thus more amenable to GC analysis. mdpi.comacs.org

A widely employed derivatization strategy involves the methylation of the hydroxyl group to form a methoxy-PCB (MeO-PCB) derivative. acs.org Diazomethane has historically been a common reagent for this purpose, effectively and quantitatively converting OH-PCBs to their corresponding MeO-PCBs. acs.orgresearchgate.net For instance, after incubation of parent PCBs with rat liver microsomes, the resulting OH-PCB metabolites are often treated with diazomethane in diethyl ether to ensure complete derivatization before GC-Mass Spectrometry (GC-MS) analysis. acs.orguiowa.edu

While effective, diazomethane is highly toxic, carcinogenic, and explosive, prompting the search for safer alternatives. researchgate.net Trimethylsilyl (B98337) diazomethane (TMS-DM) has emerged as a viable substitute, offering similar or even better derivatization yields while being less hazardous and more cost-effective. researchgate.net Other reagents are also utilized depending on the analytical requirements. For example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with trimethylchlorosilane (TMCS) can be used to create trimethylsilyl derivatives. mdpi.comnih.gov Propylation using 1-iodopropane (B42940) and trimethylsilylation are other methods that have been applied to OH-PCBs before GC-MS analysis. nih.gov The choice of derivatization reagent is critical and can influence the accuracy of quantification, as incomplete derivatization may introduce significant errors. mdpi.com

| Derivatization Reagent | Target Analyte | Purpose | Reference |

| Diazomethane | OH-PCBs | Converts to MeO-PCBs for GC analysis | acs.orgacs.orgresearchgate.netuiowa.edu |

| Trimethylsilyl diazomethane (TMS-DM) | OH-PCBs | Safer alternative to diazomethane for methylation | mdpi.comresearchgate.net |

| BSTFA + TMCS | OH-PCBs | Forms trimethylsilyl derivatives for GC analysis | mdpi.comnih.gov |

| 1-Iodopropane | OH-PCBs | Forms propyl derivatives for GC analysis | nih.gov |

Semi-Target Analytical Approaches for Unknown Metabolites

The comprehensive environmental assessment of this compound is complicated by the vast number of potential metabolites, many of which are not commercially available as reference standards. While targeted analysis is effective for known metabolites where standards exist, it fails to detect unexpected or novel transformation products. This limitation necessitates the use of semi-target analytical approaches for the identification of unknown metabolites. researchgate.net

Semi-target analysis occupies a middle ground between fully targeted and non-targeted screening. Instead of searching for a predefined list of compounds, it focuses on detecting a class of compounds that share common structural features or a characteristic chemical signature. For the metabolites of this compound, this could involve searching for mass spectral signals corresponding to trichlorinated hydroxybiphenyls or other predicted biotransformation products.

A significant challenge in semi-target analysis is the quantification of identified unknown metabolites. In the absence of authentic standards, concentrations are often estimated by assuming that the analytical response (e.g., peak area in a chromatogram) of the unknown compound is the same as that of a structurally similar, available standard. researchgate.net This practice, however, can introduce significant bias and uncertainty into the results, as the ionization efficiency and fragmentation behavior in a mass spectrometer can vary considerably even between closely related isomers. researchgate.net Despite these limitations, semi-target methods are invaluable for expanding the knowledge of metabolic pathways and identifying previously uncharacterized transformation products of this compound in environmental and biological matrices.

Utilization and Availability of Reference Standards

The accuracy and reliability of any quantitative analysis for this compound and its metabolites are fundamentally dependent on the availability and use of high-quality, certified reference standards. These standards are essential for instrument calibration, method validation, and the unambiguous identification of target analytes in complex samples.

Certified reference materials for this compound (also known as PCB 30) are commercially available from various suppliers. These standards are typically sold as solutions in organic solvents like isooctane (B107328) or hexane (B92381) at a certified concentration. accustandard.comchemservice.com The availability of these parent compound standards facilitates the accurate monitoring of this compound in environmental samples.

However, a major analytical challenge arises when assessing its metabolites, particularly the hydroxylated forms (OH-PCBs). Of the 837 theoretically possible OH-PCB congeners, only a very small fraction are commercially available as analytical standards. acs.org This scarcity severely limits the scope of targeted quantitative studies. The lack of authentic standards for most OH-PCB metabolites makes it difficult to confirm their identity and accurately measure their concentrations in biological and environmental samples. acs.orgresearchgate.net Researchers often have to rely on semi-quantitative methods or the synthesis of custom standards, which can be a complex and resource-intensive process.

Table of Commercially Available Reference Standards for this compound (PCB 30)

| Product Name | CAS Number | Supplier | Format |

| This compound | 35693-92-6 | LGC Standards | Not specified |

| This compound | 35693-92-6 | AccuStandard | 100 µg/mL in Isooctane |

| This compound Solution | 35693-92-6 | Chem Service | 100 ug/ml in Hexane |

This table is illustrative and not exhaustive. Availability and specifications should be confirmed with the suppliers.

Fragmentation Patterns for Metabolite Structure Elucidation

Mass spectrometry (MS), particularly when coupled with gas or liquid chromatography, is a powerful tool for the structural elucidation of this compound metabolites. The fragmentation patterns generated under electron ionization (EI) or electrospray ionization (ESI) provide crucial information for identifying the structure of unknown metabolites.

For hydroxylated PCBs (OH-PCBs) analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization mode (ESI-), a characteristic fragmentation pattern is typically observed. This includes a prominent deprotonated precursor ion ([M-H]⁻) and fragment ions resulting from the sequential loss of hydrogen chloride (HCl). mdpi.com The most common fragments are the [M-H-HCl]⁻ ion (loss of one HCl molecule) and, to a lesser extent, the [M-H-2HCl]⁻ ion. mdpi.com While isomers with the same number of chlorine atoms often exhibit similar mass spectra, subtle differences in fragment intensities can aid in their differentiation. mdpi.com

Advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can provide further structural insights. nih.govacs.orguni.lu IMS-MS can separate isomeric fragment ions that are indistinguishable by mass alone, revealing that different parent OH-PCB isomers can produce different isomeric [M-H-HCl]⁻ fragments. nih.govuni.lu The subsequent fragmentation of these separated isomeric ions can reveal different fragmentation pathways, offering new possibilities for the identification of specific isomers. nih.govacs.org

For derivatized metabolites, such as MeO-PCBs analyzed by GC-MS, the fragmentation pattern is also highly informative. The fragmentation pathways of MeO-PCBs are influenced by the position of the methoxy group. researchgate.netnih.gov For example, MeO-PCBs with the methoxy group in an ortho position relative to the other phenyl ring tend to form a stable dibenzofuran (B1670420) ion, which is a distinctive feature in their mass spectra. researchgate.netnih.gov In contrast, metabolites with meta or para methoxy groups follow different fragmentation pathways. researchgate.net This knowledge of fragmentation patterns is critical for tentatively identifying the structure of unknown metabolites discovered in environmental and biological samples. nih.gov

Common Mass Spectral Fragments for OH-PCB Metabolites (Negative ESI)

| Ion | Description | Significance |

| [M-H]⁻ | Deprotonated molecule | Precursor ion for MS/MS |

| [M-H-HCl]⁻ | Loss of one hydrogen chloride molecule | Characteristic fragment for chlorinated compounds |

| [M-H-2HCl]⁻ | Loss of two hydrogen chloride molecules | Further fragmentation product |

Environmental Remediation Technologies and Strategies

Bioremediation Approaches

Bioremediation harnesses biological processes to detoxify or remove contaminants. For polychlorinated biphenyls (PCBs) like 2,4,6-TCB, this often involves microbial degradation, which can occur under both aerobic and anaerobic conditions. internationalscholarsjournals.com The effectiveness of bioremediation is influenced by factors such as the degree of chlorination, the position of chlorine atoms, and environmental conditions like temperature and pH. internationalscholarsjournals.com

In situ bioremediation involves treating the contaminated material in place, which can be a cost-effective and less disruptive alternative to excavation and ex situ treatment. frontiersin.org This approach focuses on creating favorable conditions for microbial degradation of contaminants directly within the soil or sediment. Two primary strategies for in situ bioremediation are biostimulation and bioaugmentation. frontiersin.org

Biostimulation involves the modification of the subsurface environment to stimulate the existing native microbial populations that are capable of degrading the target contaminant. frontiersin.org This can be achieved by adding nutrients, electron acceptors, or other amendments that enhance microbial activity. For instance, the addition of an electron donor can promote the dehalogenation of highly chlorinated PCBs. researchgate.net Research has shown that priming indigenous microorganisms with specific PCB congeners, such as 2,3,4,6-tetrachlorobiphenyl (B164873) and 2,3,6-trichlorobiphenyl, can stimulate and sustain the dechlorination of more complex PCB mixtures. internationalscholarsjournals.com The cyanobacterium Nostoc PD-2, for example, demonstrated enhanced degradation of 2,4,6-TCB when sodium carbonate was used as a carbon source, indicating that specific nutrient amendments can significantly boost bioremediation efficiency. researchgate.net

One study demonstrated that electrical stimulation in sediment microcosms could enhance the microbial transformation of PCBs. Applying low voltages stimulated both oxidative and reductive microbial pathways, leading to a significant decrease in di- to penta-chlorinated congeners. nih.gov This suggests that electrochemical methods can be a form of biostimulation.

Bioaugmentation is the introduction of specific, pre-grown microorganisms with desired degradation capabilities to a contaminated site. frontiersin.orgd-nb.info This strategy is particularly useful when the indigenous microbial population lacks the ability to degrade the contaminant of concern. d-nb.info A notable example is the use of granular anaerobic methanogenic microbial consortia. clu-in.org These granules, developed in upflow anaerobic sludge-blanket reactors, have demonstrated the ability to extensively dechlorinate highly chlorinated PCBs. clu-in.orgresearchgate.net

One such consortium was able to dechlorinate 2,3,4,5,6-pentachlorobiphenyl (B96224) through a pathway that includes the formation of 2,4,6-trichlorobiphenyl, eventually leading to biphenyl (B1667301). researchgate.net The robustness of these consortia is highlighted by their successful transfer and activity in different media, including sediment slurries. researchgate.net Studies have also explored the use of genetically engineered microorganisms. For example, Sinorhizobium meliloti modified with a PCB-degrading plasmid showed enhanced dechlorination of 2',3,4-trichlorobiphenyl (B1581959) in the presence of alfalfa plants. nih.gov Another example is the use of Paraburkholderia xenovorans strain LB400, which has broad congener specificity and can be used in aerobic bioaugmentation to reduce PCB emissions from contaminated sediments. nih.gov

Table 1: Research Findings on Bioremediation of this compound and Related PCBs

| Remediation Approach | Microorganism/Consortium | Key Findings | Reference(s) |

|---|---|---|---|

| Biostimulation | Indigenous microorganisms | Priming with specific congeners sustained meta-dechlorination of Aroclor 1260. | internationalscholarsjournals.com |

| Biostimulation | Nostoc PD-2 | Sodium carbonate as a carbon source promoted the efficiency of 2,4,6-TCB dechlorination. | researchgate.net |

| Biostimulation | Native anaerobic microorganisms | Electrical stimulation (1.5-3.0V) in sediment microcosms enhanced both oxidative and reductive transformation of spiked and weathered PCBs. | nih.gov |

| Bioaugmentation | Anaerobic methanogenic microbial consortium | Dechlorinated 2,3,4,5,6-pentachlorobiphenyl to biphenyl via intermediates including this compound. | researchgate.net |

| Bioaugmentation | Dehalococcoides ethenogenes strain 195 | Dechlorinates 2,3,4,5,6-pentachlorobiphenyl to this compound. | clu-in.orgepa.gov |

| Bioaugmentation | Paraburkholderia xenovorans strain LB400 | Effective in aerobic degradation of lower-chlorinated PCBs, but not double-ortho-substituted congeners. | nih.gov |

Phytoremediation is an environmental remediation technology that utilizes plants to remove, degrade, or contain contaminants in soil, sediment, and water. nih.gov For hydrophobic compounds like 2,4,6-TCB, the role of plants can be multifaceted, involving direct uptake and transformation, as well as stimulating microbial activity in the root zone (rhizosphere). nih.gov

Phytoextraction, or phytoaccumulation, is the process by which plants take up contaminants from the soil or water through their roots and translocate them to the harvestable shoots. nih.gov The uptake of PCBs by plants is generally low due to their high hydrophobicity and strong binding to soil particles. nih.gov However, lower chlorinated congeners, being more mobile, are taken up more readily than highly chlorinated ones. The accumulation capacity is typically higher in the roots than in the stems and foliage.

Phytotransformation, also known as phytodegradation, involves the breakdown of contaminants taken up by plants through metabolic processes within the plant itself. hawaii.edu Plants possess enzymes, such as cytochrome P-450 monooxygenases and peroxidases, that can transform organic pollutants like PCBs into less toxic or more water-soluble compounds. nih.govacs.org This process is analogous to the "green liver" model of xenobiotic metabolism. acs.org

Research has shown that plants can metabolize various PCB congeners. acs.org For example, plant tissue cultures have been observed to produce hydroxylated metabolites from di-, tri-, tetra-, and penta-chlorobiphenyls. acs.org A study on the toxicity of PCBs and their hydroxylated metabolites (OH-PCBs) on Arabidopsis thaliana found that while parent PCBs showed low toxicity, some lower-chlorinated OH-PCBs significantly inhibited plant growth, indicating that transformation occurs and the resulting metabolites can have biological activity. nih.gov Specifically for 2,4,6-TCB, while the parent compound was not significantly transformed by the bacterium Burkholderia xenovorans LB400, this highlights the specificity of enzymatic pathways. nih.gov However, other studies suggest that plants can indeed transform trichlorobiphenyls. nih.gov The transformed products can then be stored within the plant tissues, potentially through incorporation into lignin. hawaii.edu

Table 2: Research Findings on Phytoremediation of this compound and Related PCBs

| Remediation Mechanism | Plant Species | Key Findings | Reference(s) |

|---|---|---|---|

| Phytoextraction | General | Plant uptake of PCBs is positively correlated with soil concentration; roots accumulate more than shoots. Lower chlorinated congeners are more mobile and readily taken up. | |

| Phytoextraction | Poplar (Populus sp.) and Switchgrass (Panicum virgatum) | Demonstrated uptake and strong binding of 3,3′,4,4′-tetrachlorobiphenyl in root tissues. | acs.org |

| Phytotransformation | General | Plants can metabolize PCBs into hydroxylated derivatives via enzymes like cytochrome P-450 monooxygenases and peroxidases. | nih.govacs.org |

| Phytotransformation | Arabidopsis thaliana | Lower-chlorinated hydroxylated PCBs were found to be more toxic than the parent compounds, indicating plant metabolism and potential for metabolite effects. | nih.gov |

| Phytotransformation | Poplar (Populus sp.) | Whole poplar plants can metabolize certain PCB congeners to their hydroxylated forms. | acs.org |

Phytoremediation Mechanisms

Phytotransformation (Enzymatic Transformation by Plants)

Advanced Chemical and Physical Remediation Technologies

Reductive dehalogenation is a chemical process that involves the removal of chlorine atoms from the biphenyl structure, thereby reducing the toxicity of the compound. Nanoscale zero-valent iron (nZVI) has emerged as a highly effective reductant for this purpose due to its large surface area and high reactivity. frontiersin.orgnih.gov The process involves the transfer of electrons from the elemental iron (Fe⁰) to the PCB molecule, leading to the replacement of a chlorine atom with a hydrogen atom. frontiersin.org

The efficacy of nZVI can be significantly enhanced by creating bimetallic systems, most commonly by adding a catalytic metal such as palladium (Pd) or nickel (Ni). frontiersin.orgnih.govresearchgate.net These bimetallic nanoparticles (e.g., nFe/Pd, nFe/Ni) accelerate the dehalogenation kinetics. nih.govresearchgate.net For example, studies have shown that the degradation rate of 2,3,4-trichlorobiphenyl (B164850) using palladized nZVI (Pd/nFe) was three orders of magnitude faster than with nZVI alone. frontiersin.org The catalyst promotes the generation of atomic hydrogen, which is a key reactive species in the hydrodechlorination reaction. nih.gov

Research has demonstrated the successful dechlorination of various trichlorobiphenyl congeners using these systems. For instance, a montmorillonite-templated Fe⁰/Ni⁰ bimetallic system was effective in degrading co-planar PCB congeners. researchgate.net The reaction pathways often show preferential removal of chlorine atoms at specific positions on the biphenyl ring. nih.gov

| Remediation Agent | Target Compound | Key Findings |

| Nanoscale Zero-Valent Iron (nZVI) | 2,3,4-Trichlorobiphenyl | Degradation rate constant of 10⁻⁴. frontiersin.org |

| Palladized nZVI (Pd/nFe) | 2,3,4-Trichlorobiphenyl | Degradation rate constant of 10⁻¹ (1000 times faster than nZVI alone). frontiersin.org |

| Nickel-Iron Nanoparticles (NZVNI) | 2,3,4,5-Tetrachlorobiphenyl | 27.7% dechlorination in 8 weeks in a methanol/water solution. researchgate.net |

| nZVI with Sodium Persulfate and Ultrasound | 2,4,5-Trichlorobiphenyl | 86.37% removal in one hour. |

Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that uses the unique properties of water above its critical point (374 °C and 22.1 MPa) to destroy organic waste. researchgate.net In the supercritical state, water acts as a non-polar solvent in which organic compounds and oxygen are completely miscible, leading to rapid and efficient oxidation. doi.org

SCWO has been proven effective for the destruction of PCBs, converting them into benign products like carbon dioxide, water, and hydrochloric acid. Studies have shown that over 99.95% conversion of Aroclor 1248 (a commercial PCB mixture) can be achieved in less than a minute at 823 K and 25.3 MPa. The process can be carried out using oxygen or other oxidants like hydrogen peroxide or nitrate (B79036) salts. doi.org The high efficiency of SCWO makes it a promising technology for treating highly contaminated materials, such as transformer oils containing PCBs. researchgate.net However, the formation of corrosive HCl and the potential for salt precipitation and reactor plugging are challenges that need to be managed in the design and operation of SCWO systems. doi.org

Ultrasonic radiation, or sonolysis, utilizes high-frequency sound waves to induce acoustic cavitation in a liquid medium. frontiersin.org The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolytic degradation of organic compounds and the formation of highly reactive hydroxyl radicals that can oxidize pollutants. frontiersin.orgresearchgate.net

This technology has been shown to be effective for the degradation of PCBs in aqueous solutions and sediments. frontiersin.org For example, research has demonstrated that over 90% of 4-chlorobiphenyl (B17849) in an aqueous solution could be destroyed within 20 minutes using ultrasound at 20 kHz. frontiersin.org The effectiveness of ultrasonic degradation can be enhanced by the addition of catalysts like titanium dioxide (TiO₂), a process known as sonocatalysis. researchgate.netnih.gov The presence of a catalyst provides additional nucleation sites for cavitation, although the interaction between the catalyst surface and the pollutant can be complex. nih.govresearchgate.net Studies on 2,4,6-trichlorophenol, a structurally similar compound, have shown that degradation rates are influenced by ultrasonic intensity and the presence of a catalyst. nih.govnih.gov

Activated carbon (AC) is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic contaminants, including this compound. nih.govgnest.org Adsorption onto AC is a physical process where the pollutant molecules are attracted to and held on the surface of the carbon. This technology is widely used for in-situ remediation of contaminated sediments and soils, where AC is mixed into the contaminated matrix to sequester PCBs and reduce their bioavailability. gnest.org

The addition of activated carbon to sediments has been shown to significantly lower the aqueous concentrations of PCBs and reduce their bioaccumulation in organisms. gnest.org The effectiveness of AC depends on factors such as the properties of the PCB congener (e.g., hydrophobicity), the dose of activated carbon, and the contact time. gnest.org Studies have investigated the adsorption kinetics and isotherms for various PCB congeners, including trichlorobiphenyls, on different types of activated carbon. unh.edujksus.org For the structurally similar compound 2,4,6-trichlorophenol, activated carbon has demonstrated a high adsorption capacity. jksus.orgdergipark.org.tr While AC is effective at sequestering PCBs, it does not destroy them. Therefore, it is often considered as a containment strategy or used in conjunction with other technologies that can regenerate the carbon or degrade the adsorbed pollutants. researchgate.netfrontiersin.org

Electrokinetic Remediation

Electrokinetic (EK) remediation is an evolving in-situ technology for treating soils contaminated with a variety of pollutants, including polychlorinated biphenyls (PCBs) like this compound. This method is particularly advantageous for low-permeability soils, such as clays, where other remediation techniques are often ineffective. researchgate.net The fundamental principle of EK remediation involves the application of a low-level direct electrical current through the soil between two electrodes, an anode and a cathode. frontiersin.orgcdnsciencepub.com This electrical field induces several transport mechanisms that can mobilize contaminants. mdpi.com